![molecular formula C19H21N3O4S B2492820 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1351611-78-3](/img/structure/B2492820.png)

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

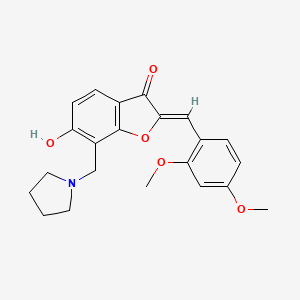

The compound “2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound . The molecule also contains a trimethoxyphenyl group, which is a phenyl ring with three methoxy (OCH3) groups attached .

Molecular Structure Analysis

The benzothiazole ring in the molecule is aromatic, which means it is stable and can participate in pi stacking interactions. The trimethoxyphenyl group is also aromatic and the methoxy groups can participate in hydrogen bonding .Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Benzothiazoles are generally stable compounds. The presence of the methoxy groups on the phenyl ring could increase the compound’s solubility in organic solvents .Scientific Research Applications

- The compound’s derivatives, such as BTZ-Cz-OH and BTZ-DCz-OH, have been investigated for their photoluminescent properties. These materials exhibit green emission due to excited-state intramolecular proton transfer (ESIPT) characteristics. When coordinated with boron difluoride complexes (BTZ-Cz-BF and BTZ-DCz-BF), they show significant blue shifts and enhanced emission. These materials have been successfully employed as dopants in organic light-emitting diodes (OLEDs), demonstrating strong emission, low turn-on voltages (3.9-4.8 V), and improved performance compared to the ligands alone .

- The compound’s derivatives have been explored as potential inhibitors of PTP1B, an enzyme associated with type II diabetes. Among them, 3-(2-(benzo[d]thiazol-2-yl)thioacetamido)-4-methylbenzoic acid (4f) exhibited good PTP1B inhibitory activity (IC50 = 11.17 μM) and holds promise for diabetes therapy .

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a widely used compound for assessing cell viability based on redox potential. Actively respiring cells convert MTT into an insoluble purple formazan, allowing researchers to evaluate cell health .

- The compound 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) has been studied in different solvents, revealing distinct photophysical phenomena. Understanding its excited-state hydrogen bonding and proton transfer properties contributes to fundamental knowledge in this area .

- MMT plays a crucial role in naphthalene production. Its photophysical behavior varies depending on the solvent, making it an interesting compound for further investigation .

- Systematic experimental and theoretical studies have explored the photophysical, electrochemical, and thermal stability properties of ligands and their boron difluoride complexes. The restricted conformational changes in the complexes lead to significant blue shifts and enhanced emission. For instance, BTZ-PI-BF2 and BTZ-IM-BF2 exhibit maximum external quantum efficiencies (EQE) of 1.35% and 3.08%, respectively .

Photoluminescent Materials

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Cell Viability Assays

Excited-State Hydrogen Bonding and Photophysics

Materials for Naphthalene Synthesis

Theoretical Studies on Photophysics and Stability

Future Directions

properties

IUPAC Name |

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(3,4,5-trimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-22(19-21-13-7-5-6-8-16(13)27-19)11-17(23)20-12-9-14(24-2)18(26-4)15(10-12)25-3/h5-10H,11H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQAYAHHOFMOFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC(=C(C(=C1)OC)OC)OC)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2492744.png)

![N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492746.png)

![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2492749.png)

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2492752.png)

![ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate](/img/structure/B2492757.png)

![(Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492760.png)